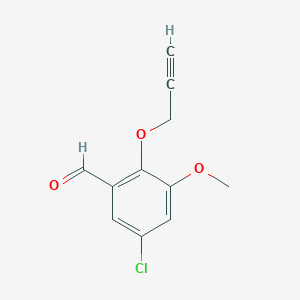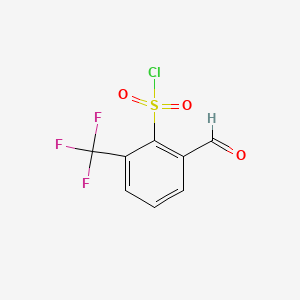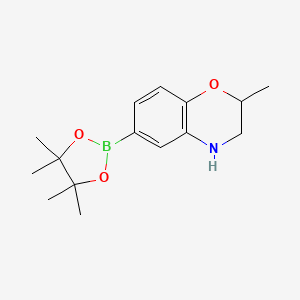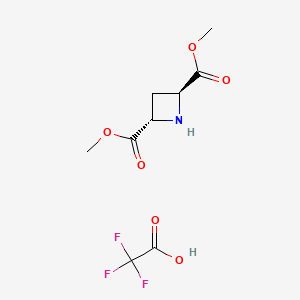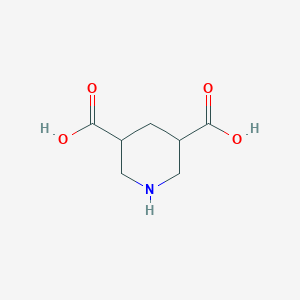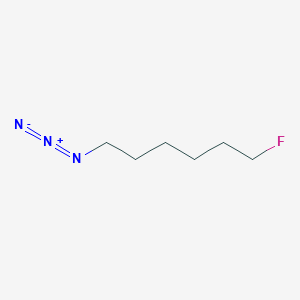
1-Azido-6-fluorohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-6-fluorohexane is an organic compound that belongs to the class of azido compounds and fluoroalkanes It is characterized by the presence of both an azido group (-N₃) and a fluoro group (-F) attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution reaction of 1-chloro-6-fluorohexane with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction typically proceeds under mild conditions and yields the desired azido compound.
Industrial Production Methods: While specific industrial production methods for 1-azido-6-fluorohexane are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially hazardous nature of azido compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azido-6-fluorohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (Cu(I)).
Major Products Formed:
Reduction: 1-Amino-6-fluorohexane.
Cycloaddition: 1-(1,2,3-Triazol-4-yl)-6-fluorohexane.
Applications De Recherche Scientifique
1-Azido-6-fluorohexane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-azido-6-fluorohexane largely depends on the specific reactions it undergoes. For example, in bioorthogonal chemistry, the azido group can react with alkynes through the Huisgen cycloaddition to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules without interfering with biological processes .
Comparaison Avec Des Composés Similaires
1-Fluorohexane: Similar in structure but lacks the azido group, making it less reactive in certain chemical reactions.
1-Azidohexane: Lacks the fluoro group, which affects its chemical properties and reactivity.
1-Azido-6-chlorohexane: Contains a chloro group instead of a fluoro group, leading to different reactivity and applications.
Uniqueness: 1-Azido-6-fluorohexane is unique due to the presence of both azido and fluoro groups, which impart distinct reactivity and properties. The combination of these functional groups allows for versatile applications in various fields, from organic synthesis to material sciences.
Propriétés
Formule moléculaire |
C6H12FN3 |
|---|---|
Poids moléculaire |
145.18 g/mol |
Nom IUPAC |
1-azido-6-fluorohexane |
InChI |
InChI=1S/C6H12FN3/c7-5-3-1-2-4-6-9-10-8/h1-6H2 |
Clé InChI |
LVWMVFWLFGDGLQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCF)CCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


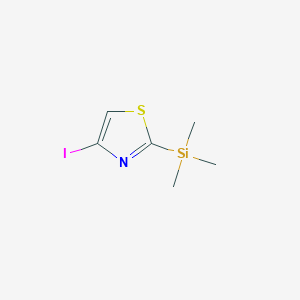
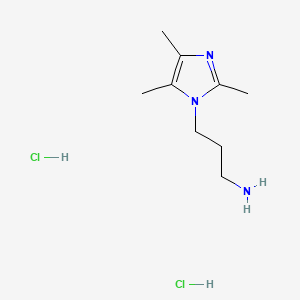
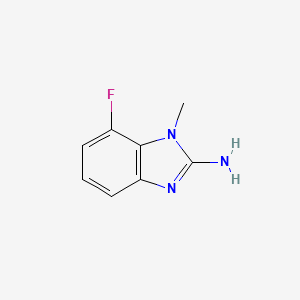
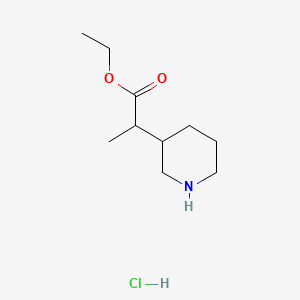
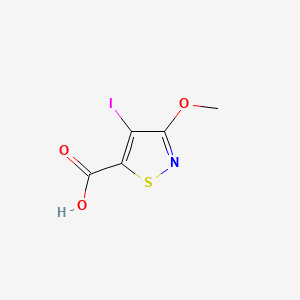
![rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13457360.png)

